![molecular formula C28H24N2 B2423247 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-58-2](/img/structure/B2423247.png)
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Synthesis Analysis
Acridine derivatives have been synthesized using various methods . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
Acridine is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Applications De Recherche Scientifique
Cancer Therapy and DNA Intercalation
Acridine derivatives have been actively researched as potential therapeutic agents for various disorders, including cancer. Their mode of action primarily involves DNA intercalation, where the acridine molecule inserts itself between DNA base pairs. This interaction can lead to unwinding of the double helix and subsequent disruption of biological processes involving DNA and related enzymes . Researchers continue to explore effective approaches for optimizing acridine derivatives for cancer treatment.
Anti-Tumor Activity
A series of unique hybrid compounds, such as 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-diones, have been synthesized. These derivatives exhibit anti-tumor activity, and their cell viability has been assessed using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, electrochemical methods have been employed to study their interactions with DNA .
Photovoltaic Applications
Doping acridine orange (3,6-bis(dimethylamino)acridine) into certain frameworks, such as 2-methoxy-5(20-ethyl hexyloxy)-1,4-phenylene vinylene, has yielded promising results for photovoltaic applications .
Material Sciences and Organoelectronics
Acridine derivatives find use in material sciences and organoelectronics due to their unique structural features. Researchers have explored synthetic scaffold advancements and modifications to enhance their properties .
Anti-Bacterial Properties
Historically, acridine derivatives like acriflavine and proflavine have been identified as potent anti-bacterial agents. Their planar aromatic rings, heteroatoms, and nitrogen functionalities contribute to their intercalation into double-stranded DNA, making them effective disinfectants and anti-bacterials .
Synthetic Methods and Scaffold Transformations
Scientists have focused on developing synthetic methods for preparing acridine skeletons. A fundamental structural feature shared by acridine derivatives is the acridine-3,6-diamine component. Understanding their synthetic transformations is crucial for advancing their applications in various fields .
Mécanisme D'action
Target of Action
The primary targets of acridine-based compounds, such as 13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine, are DNA and related enzymes . These targets play a crucial role in cell biology, particularly in the replication and transcription processes.
Mode of Action
The compound interacts with its targets primarily through a process known as DNA intercalation . This involves the planar aromatic rings of the compound inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore of the compound between the base pairs of the DNA . This interaction can cause the DNA helix to unwind .
Biochemical Pathways
The intercalation of the compound into the DNA disrupts the normal biochemical pathways involving DNA and related enzymes . This disruption can affect processes such as DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of acridine-based compounds involve the balance of absorption, distribution, metabolism, and excretion (ADME) processes . These processes are crucial for the compound’s bioavailability and therapeutic action . The ability of these compounds to penetrate the blood-brain barrier is also important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA processes and the induction of cell death . This can lead to the inhibition of tumor growth in the case of cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . Rapid metabolism of some acridines can lead to failure of the drugs in clinical trials . Therefore, understanding the action environment is crucial for optimizing the therapeutic use of these compounds.
Propriétés
IUPAC Name |
13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-18-11-12-19(2)22(15-18)17-30-26-10-6-4-8-23(26)24-14-13-21-16-20-7-3-5-9-25(20)29-27(21)28(24)30/h3-12,15-16H,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJIPUQRZXFZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)
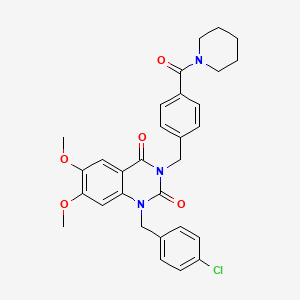
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)
![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)
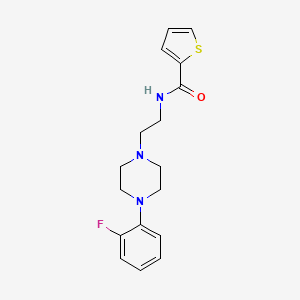
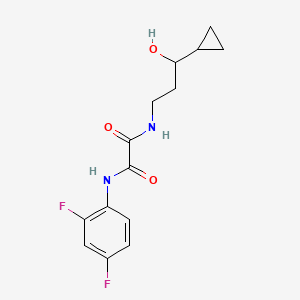

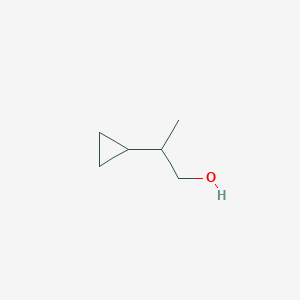
![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride](/img/structure/B2423182.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)
![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)
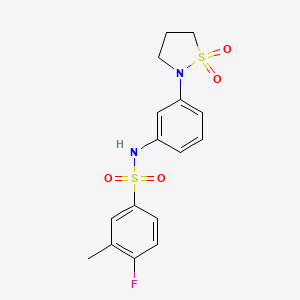
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2423186.png)